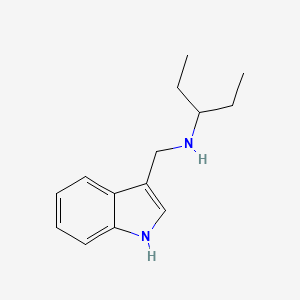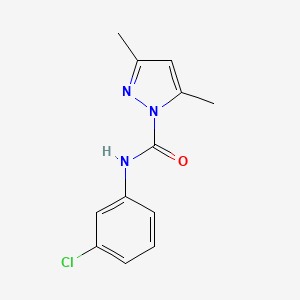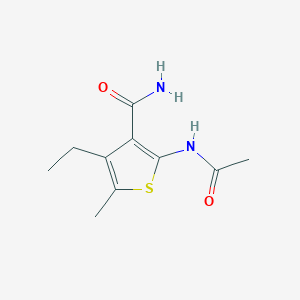
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine, also known as 1-EBIO, is a synthetic compound that has been widely used in scientific research. It is a potent activator of the potassium channel, which plays a crucial role in regulating the electrical activity of cells. 1-EBIO has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mecanismo De Acción
The mechanism of action of (1-ethylpropyl)(1H-indol-3-ylmethyl)amine involves the activation of the potassium channel, which leads to an increase in potassium ion efflux from cells. This results in membrane hyperpolarization, which reduces the excitability of cells. The activation of the potassium channel also leads to an increase in the activity of the calcium-activated potassium channel, which further enhances the hyperpolarization of cells.
Biochemical and Physiological Effects:
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of the calcium-activated potassium channel, which leads to membrane hyperpolarization and reduces the excitability of cells. This has been shown to have a variety of physiological effects such as reducing smooth muscle contraction, decreasing neuronal excitability, and increasing insulin secretion.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has several advantages for lab experiments. It is a potent activator of the potassium channel, making it a valuable tool for studying the mechanisms of various biological processes. It is also stable and can be easily synthesized, making it readily available for research purposes. However, (1-ethylpropyl)(1H-indol-3-ylmethyl)amine has some limitations. It is relatively expensive compared to other potassium channel activators, and its effects can be dose-dependent, making it difficult to interpret results.
Direcciones Futuras
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has many potential future directions for research. It could be used to study the mechanisms of various biological processes, such as neuronal excitability, smooth muscle contraction, and insulin secretion. It could also be used to develop new drugs that target the potassium channel, which could have therapeutic applications for a variety of diseases. Additionally, (1-ethylpropyl)(1H-indol-3-ylmethyl)amine could be used to develop new tools for studying the structure and function of the potassium channel, which could enhance our understanding of this important ion channel.
Métodos De Síntesis
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine can be synthesized through a multi-step process involving the reaction of various reagents. The most common method involves the reaction of indole-3-acetaldehyde with 1-ethylpropylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain pure (1-ethylpropyl)(1H-indol-3-ylmethyl)amine.
Aplicaciones Científicas De Investigación
(1-ethylpropyl)(1H-indol-3-ylmethyl)amine has been widely used in scientific research to study the mechanisms of various biological processes. It has been shown to activate the potassium channel and increase the activity of the calcium-activated potassium channel, which plays a crucial role in regulating the electrical activity of cells. This makes (1-ethylpropyl)(1H-indol-3-ylmethyl)amine a valuable tool for studying the mechanisms of various physiological processes such as neuronal excitability, smooth muscle contraction, and insulin secretion.
Propiedades
IUPAC Name |
N-(1H-indol-3-ylmethyl)pentan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-3-12(4-2)15-9-11-10-16-14-8-6-5-7-13(11)14/h5-8,10,12,15-16H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRHKIDNQYRACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-3-ylmethyl)pentan-3-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![3-{[(methylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5697377.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)thio]quinoline](/img/structure/B5697380.png)

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)


![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)

